molecular formula C21H22N2O3S B7726755 4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine

4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine

Cat. No.: B7726755
M. Wt: 382.5 g/mol
InChI Key: WFWFWQQKFSRJDR-UHFFFAOYSA-N
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Description

4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine is an organic compound with the molecular formula C21H22N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine typically involves the reaction of 2-hydroxynaphthalene with a piperazine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. This reaction is carried out under mild conditions, typically in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce thiol derivatives .

Scientific Research Applications

4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various pathways, such as enzyme activity or receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)morpholine: Similar structure but with a morpholine ring.

Uniqueness

4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine is unique due to the presence of both hydroxyl and sulfonyl groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-21-11-10-17-6-4-5-9-19(17)20(21)16-22-12-14-23(15-13-22)27(25,26)18-7-2-1-3-8-18/h1-11,24H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWFWQQKFSRJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332547
Record name 1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379238-31-0
Record name 1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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